molecular formula C8H8N4O2 B3151228 Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate CAS No. 706793-18-2

Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate

Cat. No.: B3151228
CAS No.: 706793-18-2
M. Wt: 192.17 g/mol
InChI Key: PHWAOVQCNKCEEO-UHFFFAOYSA-N
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Description

Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate (CAS 706793-18-2) is a benzotriazole derivative supplied with 97% purity. This compound is for Research Use Only and is not intended for diagnostic or therapeutic uses. The benzotriazole scaffold is a privileged structure in medicinal chemistry and drug discovery . Benzo-fused azole compounds, including benzotriazole derivatives, are of great interest due to their versatile biological properties . Research indicates that suitably substituted benzotriazole derivatives can exhibit a wide spectrum of biological activities, including antimicrobial, antiprotozoal, and antitubulin effects . The structure of this compound, featuring both an amino and an ester functional group, makes it a valuable synthetic intermediate for further chemical modifications and the development of novel heterocyclic systems for pharmacological investigation . Product Specifications: • CAS Number: 706793-18-2 • Molecular Formula: C8H8N4O2 • Molecular Weight: 192.18 g/mol • SMILES: COC(=O)C1=CC2=NNN=C2C=C1N

Properties

IUPAC Name

methyl 7-amino-2H-benzotriazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-8(13)4-2-5(9)7-6(3-4)10-12-11-7/h2-3H,9H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWAOVQCNKCEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNN=C2C(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with methyl chloroformate, followed by reduction and cyclization to form the triazole ring . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted benzotriazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-viral drugs.

    Industry: It is used in the production of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism by which Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction often involves hydrogen bonding and π-π stacking interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Substituents on the benzotriazole ring significantly alter physicochemical and biological properties. Below is a comparison of key derivatives:

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Structural Features
Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate -NH₂ (7), -COOCH₃ (5) 193.17 (calculated) Electron-donating NH₂ enhances polarity
Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate -Cl (6), -COOCH₃ (5) 211.61 Electron-withdrawing Cl increases stability
Ethyl 1H-benzo[d][1,2,3]triazole-5-carboxylate -COOC₂H₅ (5) 191.19 Larger ester group increases lipophilicity
Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate -CH₃ (1), -COOCH₃ (5) 177.05 Methylation at N1 reduces ring acidity

Key Observations :

  • Amino Group (NH₂): Enhances hydrogen-bonding capacity and solubility in polar solvents compared to chloro or methyl groups .
  • Chloro Substituent (Cl) : Increases molecular weight and stability but may reduce reactivity in nucleophilic substitutions .
  • Ester Group Variations : Methyl esters (e.g., 177.05 g/mol ) are smaller and less lipophilic than ethyl esters (191.19 g/mol ).

Challenges :

Physicochemical Properties

Property Methyl 7-amino-1H-benzotriazole-5-carboxylate Methyl 6-chloro Derivative Ethyl Ester
Solubility High (polar solvents) Moderate Low (lipophilic)
Melting Point Not reported Not reported Not reported
Boiling Point Not reported Not reported 356.8°C
Density Estimated ~1.3 g/cm³ 1.339 g/cm³ 1.339 g/cm³

Note: The amino group’s polarity likely improves aqueous solubility, making the target compound more suitable for biological applications than lipophilic analogs .

Biological Activity

Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate (CAS: 706793-18-2) is a compound that has attracted attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article focuses on its biological activity, synthesizing data from various studies and highlighting key findings, including structure-activity relationships (SAR), cytotoxicity, and other pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C8_8H8_8N4_4O2_2
  • Molecular Weight : 192.17 g/mol
  • CAS Number : 706793-18-2

The compound features a benzo[d][1,2,3]triazole ring system, which is known for its diverse biological activities. The presence of the amino and carboxylate groups is crucial for its interaction with biological targets.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. A notable study evaluated its cytotoxic effects against various cancer cell lines. The results indicated:

  • Cell Lines Tested : U251 (human glioblastoma), HT-29 (colon cancer), and A549 (lung cancer).
  • IC50_{50} Values : The compound exhibited significant cytotoxicity with IC50_{50} values ranging from 10 µM to 15 µM across different cell lines.

The mechanism of action appears to involve apoptosis induction and the generation of reactive oxygen species (ROS), which are critical in mediating cell death pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is pivotal for optimizing the biological activity of this compound. Key observations include:

  • Amino Group Positioning : The position and nature of substituents on the triazole ring significantly influence activity.
  • Carboxylate Group : The methyl ester form enhances solubility and bioavailability compared to other derivatives.

A comparative analysis of similar compounds revealed that modifications at the 5-position of the triazole ring can lead to enhanced anticancer properties.

Data Summary Table

Activity TypeCell LineIC50_{50} (µM)Mechanism of Action
CytotoxicityU25112Apoptosis induction
HT-2910ROS generation
A54915Cell cycle arrest

Case Studies

  • Study on Apoptotic Mechanisms :
    • A study published in Frontiers in Pharmacology demonstrated that this compound induces apoptosis in lung cancer cells through ROS-mediated pathways. Western blot analysis showed increased levels of pro-apoptotic proteins following treatment with this compound .
  • Comparative Analysis with Other Triazoles :
    • Research comparing various triazole derivatives highlighted that this compound exhibited superior potency against certain cancer cell lines compared to other triazole-based compounds .
  • In Vivo Studies :
    • Preliminary in vivo studies indicated that administration of this compound in murine models resulted in significant tumor reduction without severe toxicity, suggesting a favorable therapeutic index .

Q & A

Q. What synthetic routes are available for Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate, and how can reaction purity be validated?

Methodological Answer: The compound can be synthesized via diazotization and cyclization reactions starting from substituted aniline precursors. For example, brominated intermediates (e.g., Methyl 6-bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate) are synthesized using NaNO₂ and HCl in methanol at 0°C, followed by regioselective amination . Purity is confirmed using thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) for quantitative analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation, with characteristic peaks for the methyl ester (δ ~3.9 ppm in ¹H NMR) and benzotriazole core .

Q. What spectroscopic and physical data are essential for characterizing this compound?

Methodological Answer: Key characterization data include:

  • IR spectroscopy : Stretching vibrations for NH₂ (~3350 cm⁻¹), C=O ester (~1700 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).
  • NMR : ¹H NMR signals for the methyl ester group (δ 3.7–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~165 ppm) .
  • Melting point : Determined via differential scanning calorimetry (DSC) to assess crystallinity (e.g., analogs like ethyl 1-methylbenzotriazole-5-carboxylate melt at 98°C) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., C₉H₈N₄O₂ for the target compound) .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL) resolve structural ambiguities in benzotriazole derivatives?

Methodological Answer: SHELXL refines crystal structures by optimizing atomic displacement parameters (ADPs) and handling twinning or disorder. For Methyl 7-amino derivatives:

  • Input X-ray diffraction data (HKL format) and initial structural models into SHELXL.
  • Use commands like TWIN and BASF to address twinning, and ISOR/DELU to constrain ADPs for low-resolution data .
  • Validate refinement with R-factors (R₁ < 0.05 for high-quality data) and residual electron density maps. ORTEP-3 visualizes anisotropic displacement ellipsoids to confirm atomic positions .

Q. How do computational methods (e.g., DFT) predict electronic properties and regioselectivity in benzotriazole synthesis?

Methodological Answer: Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example:

  • Optimize the geometry of intermediates (e.g., brominated precursors) using B3LYP/6-31G(d).
  • Compare activation energies for competing pathways (e.g., 5- vs. 6-substitution) to explain regioselectivity observed in synthesis .
  • Solvent effects are modeled using the polarizable continuum model (PCM) to simulate reaction conditions .

Q. What strategies address contradictions in synthetic yields or byproduct formation across different methods?

Methodological Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) to identify optimal conditions. For example, acetonitrile may reduce side reactions compared to DMF in coupling steps .
  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N) or in-situ IR to track intermediate formation.
  • Byproduct isolation : Chromatographic separation (e.g., silica gel column) followed by structural elucidation via X-ray crystallography or 2D NMR (COSY, HSQC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate
Reactant of Route 2
Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.